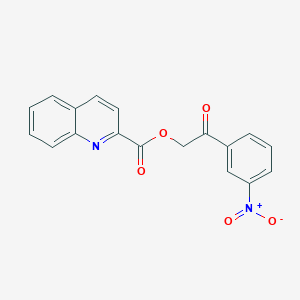

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinolines can be synthesized via the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol and a carbonyl compound, such as a ketone or an aldehyde, in the presence of a catalyst .Molecular Structure Analysis

Quinoline is a nitrogen-containing aromatic compound, with a double-ring structure that includes a benzene ring and a pyridine ring. The nitrogen atom is located in the pyridine ring .Chemical Reactions Analysis

Quinoline undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature. It has a strong, unpleasant odor. It is only slightly soluble in water, but it dissolves readily in most organic solvents .Aplicaciones Científicas De Investigación

- Quinolones exhibit antibacterial and antifungal properties. Researchers have investigated the antimicrobial potential of 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate against various pathogens. Its structural features may allow for targeted interactions with microbial enzymes or DNA gyrase, making it a promising candidate for drug development .

- Quinolones have been explored as potential anticancer agents. The presence of the quinoline scaffold in 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate suggests that it could interfere with cancer cell growth, apoptosis, or angiogenesis. Further studies are needed to validate its efficacy .

- Inflammation plays a crucial role in various diseases. Some quinolones exhibit anti-inflammatory properties by modulating cytokines, NF-κB signaling, or cyclooxygenase pathways. Researchers could investigate whether 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate has similar effects .

- Quinolones can form stable complexes with metal ions. The carboxylate group in 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate may chelate transition metals, affecting their bioavailability or catalytic activity. Such interactions could be relevant in metal-based therapies or environmental remediation .

- Neurodegenerative diseases are a significant health concern. Quinolones have been investigated for their neuroprotective effects, including antioxidant properties and inhibition of neuroinflammation. Researchers might explore whether 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate offers similar benefits .

- Quinolones often exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Researchers could explore the luminescent behavior of 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate for potential applications in sensors, imaging, or optoelectronics .

Antimicrobial Properties

Anticancer Activity

Anti-inflammatory Effects

Metal Chelation and Coordination

Neuroprotective Potential

Photophysical Applications

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCACHUDIFSULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)

![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)